molecular formula C12H13ClFNO3S B7814946 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B7814946
M. Wt: 305.75 g/mol
InChI Key: LVLRMUQAMGEJEM-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a structurally complex compound featuring a sulfonyl group linked to a 4-fluorophenyl ring, a furan heterocycle, and an ethylamine backbone in hydrochloride salt form. This molecule belongs to the class of 5-membered heterocyclic compounds, as indicated by its inclusion in a catalogue of such structures .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLRMUQAMGEJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a 4-fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Coupling with Furan-2-yl Ethanamine: The intermediate is then coupled with furan-2-yl ethanamine through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride may involve optimized reaction conditions, such as:

    Use of Catalysts: Catalysts may be employed to increase the reaction rate and yield.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway and minimize side reactions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the thiazole-hydrazone scaffold, which is critical for the antifungal and anticancer activities observed in .
  • The sulfonyl group in the target compound may enhance solubility or alter receptor binding compared to the nitro and chloro substituents in the thiazolyl analogs .

Thiadiazole-Based Anticancer Agents

describes Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine , which show potent activity against breast cancer (MCF-7) with IC50 values as low as 1.28 µg/mL.

Comparison :

  • The target compound’s furan and sulfonyl groups differ from the thiophene and thiadiazole moieties in these analogs. Thiadiazoles are known for their electron-withdrawing properties, which may enhance DNA intercalation or enzyme inhibition, whereas the sulfonyl group in the target compound could influence metabolic stability .

Fluorophenyl Ethanamine Hydrochlorides

Several hydrochlorides with fluorophenyl-ethylamine backbones are documented:

  • 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride (Molecular Weight: 210.08; CAS 874285-32-2) has a chloro-fluorophenyl substitution pattern but lacks heterocyclic elements like furan or sulfonyl groups .
  • 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride (CAS 2225147-41-9) incorporates a bromophenyl group and a methylamine substituent, differing in both aromatic and amine functionalization compared to the target compound .

Structural and Functional Implications :

  • The sulfonyl group in the target compound may confer higher polarity, affecting pharmacokinetic properties such as blood-brain barrier penetration .

Biased Agonism and Receptor Targeting

and discuss phenylalkylamine derivatives and trifluoromethoxy-substituted ethanamines, which are designed for receptor-targeted applications (e.g., serotonin or dopamine receptors). For example:

  • N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (Compound 6) is synthesized via azide reduction and exhibits structural complexity akin to the target compound .

Contrasts :

  • The target compound’s furan and sulfonyl groups distinguish it from these primarily aryl-alkylamine-based structures.
  • Receptor selectivity is likely divergent due to the absence of methoxy or trifluoromethoxy groups in the target compound .

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